1-Diazoniooct-1-en-5-yn-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazoniooct-1-en-5-yn-2-olate is a unique organic compound known for its distinctive structure and reactivity. This compound belongs to the class of diazo compounds, which are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The structure of this compound includes a diazonium group, an alkyne, and an enolate, making it a versatile reagent in organic synthesis .
Preparation Methods
The synthesis of 1-Diazoniooct-1-en-5-yn-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve continuous flow processes to maintain the diazonium compound’s stability and prevent decomposition .
Chemical Reactions Analysis
1-Diazoniooct-1-en-5-yn-2-olate undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include substituted alkenes, alkynes, and various heterocyclic compounds .
Scientific Research Applications
1-Diazoniooct-1-en-5-yn-2-olate has several applications in scientific research:
Biology: The compound is employed in the modification of biomolecules and the synthesis of natural products.
Medicine: It is used in drug design and the synthesis of pharmacologically active compounds.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Diazoniooct-1-en-5-yn-2-olate exerts its effects involves the formation of reactive intermediates, such as carbocations and radicals, during its reactions. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
1-Diazoniooct-1-en-5-yn-2-olate can be compared with other diazo compounds, such as diazomethane and diazoacetate. While all these compounds contain the diazonium group, this compound is unique due to its alkyne and enolate functionalities, which provide additional reactivity and versatility in organic synthesis . Similar compounds include:
Diazomethane: Known for its use in methylation reactions.
Diazoacetate: Used in cyclopropanation reactions and the synthesis of various heterocycles.
Properties
CAS No. |
33079-22-0 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-diazooct-5-yn-2-one |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-5-6-8(11)7-10-9/h7H,2,5-6H2,1H3 |
InChI Key |
JNDXBVVGYXMAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.